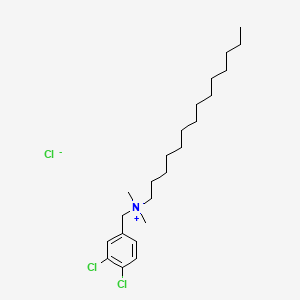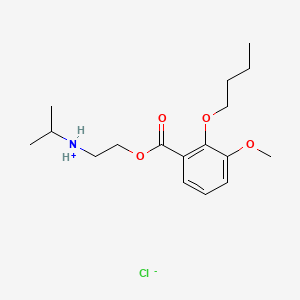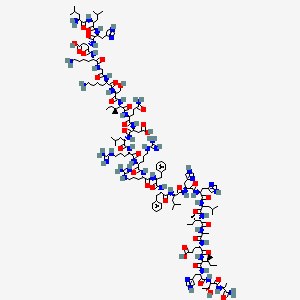
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C23H40Cl3N. It is known for its antimicrobial properties and is used in various applications, including disinfectants, antiseptics, and preservatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride typically involves the quaternization of dimethyltetradecylamine with 3,4-dichlorobenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is often subjected to rigorous quality control measures to ensure its purity and effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield .
Biology
In biological research, this compound is used as an antimicrobial agent. It is effective against a wide range of bacteria, fungi, and viruses, making it valuable in studies related to infection control and microbial resistance .
Medicine
In medicine, this compound is used in disinfectants and antiseptics. It is commonly found in products such as mouthwashes, hand sanitizers, and wound care solutions .
Industry
In the industrial sector, this compound is used as a preservative in various products, including cosmetics, personal care items, and household cleaners. Its antimicrobial properties help extend the shelf life of these products .
Wirkmechanismus
The antimicrobial action of (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Benzethonium Chloride: Known for its disinfectant and preservative applications.
Uniqueness
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is unique due to its specific chemical structure, which provides enhanced antimicrobial activity compared to other quaternary ammonium compounds. Its dual chlorination on the benzyl ring contributes to its effectiveness against a wider range of microorganisms .
Eigenschaften
| 24922-77-8 | |
Molekularformel |
C23H40Cl3N |
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl)methyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C23H40Cl2N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-26(2,3)20-21-16-17-22(24)23(25)19-21;/h16-17,19H,4-15,18,20H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FXDFJQRWOQTUJP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)

![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)





![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)


